molecular formula C19H24N4O3S B2872260 8-(isobutylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-30-4

8-(isobutylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2872260
CAS No.: 1105245-30-4
M. Wt: 388.49
InChI Key: HTDCXUCRCKHQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isobutylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Studies have shown that derivatives of purine, akin to the compound , demonstrate significant analgesic and anti-inflammatory properties. For example, new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties were synthesized and evaluated pharmacologically, revealing strong analgesic activity. Some of these compounds were found to be more active than reference drugs, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Cytotoxicity and Marine Alkaloids

Purine alkaloids isolated from marine sources, such as the gorgonian Subergorgia suberosa, have shown weak cytotoxicity toward human cancer cell lines, suggesting a line of inquiry into their potential therapeutic applications (Qi et al., 2008).

Synthetic Utility in Organic Chemistry

The synthesis and reactions of purine derivatives have been extensively studied, showcasing their utility in organic synthesis. For instance, the oxidation of 7,8-diaminotheophylline with lead tetraacetate and subsequent reactions highlight the synthetic versatility of purine compounds, which can lead to various pharmacologically active derivatives (Ueda et al., 2001).

Intermolecular Interactions and Crystal Engineering

Investigations into the intermolecular interactions of purine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, provide insights into their potential applications in material science and crystal engineering. The analysis of interaction energies and crystal packing can inform the design of new materials with specific properties (Shukla et al., 2020).

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12(2)11-27-19-20-16-15(17(24)21-18(25)22(16)3)23(19)10-9-13-5-7-14(26-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCXUCRCKHQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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